4-Chloro-3-nitro-5-sulphamoylbenzoic acid is a sulfonamide . It is the major metabolite of tripamide, a new antihypertensive agent .
This compound is an intermediate in the production of Bumetanide . A facile and catalyst-free synthesis of 6H-1-benzopyrano [4,3-b]quinolin-6-ones has been accomplished via the reaction of 4-chloro-2-oxo-2H-chromene-3-carbaldehyde with various aromatic amines .
The molecular formula of 4-Chloro-3-nitro-5-sulphamoylbenzoic acid is C7H5ClN2O6S . The molecular weight is 280.64 g/mol .
4-Chloro-3-nitro-5-sulphamoylbenzoic acid has been used in the preparation of 4- ((2- (2-hydroxyphenyl)quinolin-3-yl)methylamino)-3-nitro-5-sulfamoylbenzoic acid .
The computed properties of 4-Chloro-3-nitro-5-sulphamoylbenzoic acid include a molecular weight of 280.64 g/mol, XLogP3-AA of 0.5, Hydrogen Bond Donor Count of 2, and Hydrogen Bond Acceptor Count of 7 .
The synthesis of 4-chloro-3-nitro-5-sulfamoylbenzoic acid can be achieved through electrophilic aromatic substitution methods, which allow for the introduction of nitro and chloro groups onto the benzoic acid ring. A typical synthetic route involves the following steps:
The reaction conditions must be carefully controlled to prevent unwanted substitutions on other functional groups present in the molecule.
The molecular structure of 4-chloro-3-nitro-5-sulfamoylbenzoic acid features a benzene ring substituted with a chloro group at the para position (position 4), a nitro group at the meta position (position 3), and a sulfamoyl group at position 5. The structural formula can be represented as follows:
NS(=O)(=O)c1cc(cc(c1Cl)[N+](=O)[O-])C(=O)O
InChI=1S/C7H5ClN2O6S/c8-6-4(10(13)14)1-3(7(11)12)2-5(6)17(9,15)16/h1-2H,(H,11,12)(H2,9,15,16)
The compound exhibits several functional groups that contribute to its chemical reactivity and biological activity.
4-Chloro-3-nitro-5-sulfamoylbenzoic acid participates in various chemical reactions typical for sulfonamides and aromatic compounds:
These reactions are critical for modifying the compound's properties for specific applications in pharmaceuticals .
The mechanism of action for compounds like 4-chloro-3-nitro-5-sulfamoylbenzoic acid primarily revolves around its role as a diuretic agent. It inhibits sodium and chloride reabsorption in the renal tubules, leading to increased excretion of these ions along with water. This action is mediated through interactions with specific transporters in renal epithelial cells, similar to other sulfonamide derivatives .
Key physical and chemical properties of 4-chloro-3-nitro-5-sulfamoylbenzoic acid include:
These properties influence its bioavailability and pharmacokinetics when used in medicinal formulations .
4-Chloro-3-nitro-5-sulfamoylbenzoic acid has several applications in scientific research and pharmaceutical development:
The synthetic routes to 4-chloro-3-nitro-5-sulfamoylbenzoic acid (CAS 22892-96-2, C~7~H~5~ClN~2~O~6~S) evolved alongside the development of loop diuretics, particularly as a key precursor for Bumetanide synthesis. Early industrial routes established in the 1970s utilized 4-chlorobenzoic acid as the foundational building block. The canonical pathway involves sequential functionalization through:
This multistep approach positioned 4-chloro-3-nitro-5-sulfamoylbenzoic acid as the critical intermediate after nitration and sulfamoylation. Historical batch processes faced challenges in isomer separation due to competing meta-nitration byproducts and sulfamoyl hydrolysis under acidic nitration conditions, driving process refinements [2] [5].
Table 1: Key Intermediates in Historical Bumetanide Synthesis
Intermediate | Structural Feature | Function in Route |
---|---|---|
4-Chloro-3-chlorosulfonylbenzoic acid | Reactive sulfonyl chloride | Electrophile for amination |
5-Aminosulfonyl-4-chloro-3-nitrobenzoic acid | Sulfamoyl-protected acid | Direct precursor to target compound |
3-Amino-5-sulfamoyl-4-phenoxybenzoic acid | Reduced nitro group | Alkylation substrate |
The sulfamoyl group (–SO~2~NH~2~) exhibits sensitivity to electrophilic conditions during nitration, necessitating strategic protection or sequential installation. Traditional routes avoid direct nitration of sulfamoylbenzoic acids by:
Modern approaches employ tert-butoxycarbonyl (Boc) protection of sulfonamide nitrogen prior to nitration, though industrial adoption remains limited due to added deprotection steps. Unprotected sulfamoyl groups under standard nitration conditions (HNO~3~/H~2~SO~4~) exhibit ~15–20% decomposition to sulfonic acids, reducing isolated yields [5].
The order of halogenation/nitration critically determines regioselectivity and purity:
graph LR A[4-Chlorobenzoic Acid] --> B[Chlorosulfonation] B --> C[3-Chlorosulfonyl-4-chlorobenzoic Acid] C --> D[Nitration at 80°C] D --> E[4-Chloro-3-chlorosulfonyl-5-nitrobenzoic Acid] E --> F[Amination]
Optimized sequence ensuring meta-nitration dominance
Critical parameters:
Table 2: Nitration Condition Optimization
Condition | Standard Approach | Optimized Protocol | Yield Impact |
---|---|---|---|
Temperature | 25–30°C | 0–5°C | +22% purity |
Nitrating agent | HNO~3~ alone | HNO~3~/H~2~SO~4~ (1:3) | Reduction of oxime byproducts |
Substrate addition | Nitrant to substrate | Substrate to nitrant | Minimizes localized overnitration |
Homogeneous catalysis plays a limited role in electrophilic nitration, though Bronsted acid catalysts (e.g., ion-exchange resins) enable solvent-free sulfamoylation. The amination of 4-chloro-3-chlorosulfonyl-5-nitrobenzoic acid employs aqueous ammonia under phase-transfer conditions (tetrabutylammonium bromide) to achieve 95% conversion in ≤2 hours at 40°C [5].
Hydrogenation catalysts become relevant in downstream steps:
Table 3: Kinetic Parameters for Key Reactions
Reaction Step | Rate Law | k (L·mol⁻¹·min⁻¹) | Temperature Dependence |
---|---|---|---|
Chlorosulfonation | 1st order in SO~3~ | 0.017 ± 0.002 | ΔH‡ = 44.3 kJ/mol |
Nitration | 2nd order overall | 0.24 ± 0.05 | E~a~ = 58.2 kJ/mol |
Sulfamoylation | 1st order in NH~3~ | 0.89 ± 0.11 | E~a~ = 32.6 kJ/mol |
Industrial production faces sustainability challenges from:
Advancements addressing these issues:1. Solvent reduction:- Direct amination in aqueous ammonia without organic solvents [6]- Melt-phase nitration for energy-intensive steps [5]
Table 4: Green Metrics Comparison for Production Routes
Metric | Traditional Batch | Optimized Process |
---|---|---|
PMI (Process Mass Intensity) | 86 kg/kg | 32 kg/kg |
E-factor | 64 | 18 |
Solvent intensity | 52 L/kg | 8 L/kg |
Energy demand | 48 MJ/kg | 29 MJ/kg |
Carbon footprint | 28 kg CO~2~/kg | 11 kg CO~2~/kg |
These innovations demonstrate the industry shift toward circular synthesis principles while maintaining the target compound's >99.5% purity required for pharmaceutical applications [4] [6].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3